molecular formula C21H36N6O6 B1295782 Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- CAS No. 80584-91-4

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-

Cat. No.: B1295782
CAS No.: 80584-91-4
M. Wt: 468.5 g/mol
InChI Key: BKKWPPMEXIXECW-UHFFFAOYSA-N
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Description

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, also known as 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine, is a member of the triazine class of corrosion inhibitors . It is a mono-constituent substance of organic origin . The molecular formula is C21H36N6O6 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. This ring is further substituted with hexanoic acid groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 468.55 and a density of 1.305 . It has a melting point of 186-188 °C and a predicted boiling point of 773.8±70.0 °C . It has a water solubility of 1.3mg/L at 25℃ .

Safety and Hazards

This compound is highly corrosive and should be handled with care to avoid direct contact with skin, eyes, and respiratory tract . Appropriate personal protective measures, such as wearing chemical protective gloves, goggles, and a protective mask, should be taken when handling and using this compound .

Properties

IUPAC Name

6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N6O6/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKWPPMEXIXECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072868
Record name 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid
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Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid, Solid; [ECHA REACH Registrations]
Record name Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Record name 6,6',6'-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic acid
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CAS No.

80584-91-4
Record name 1,3,5-Triazine-2,4,6-triaminocaproic acid
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Record name Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Record name Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Record name 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid
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Record name 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid
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Customer
Q & A

Q1: What are the key improvements offered by the novel production technology for 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine presented in the research?

A1: The novel production technology offers several advantages over traditional methods:

  • Reduced reaction times: The hydrolysis of caprolactam and its subsequent condensation with cyanuric chloride are significantly faster. []
  • Energy efficiency: The process utilizes the heat generated during dissolution, leading to reduced steam consumption and heating time. []
  • Lower water consumption: A double-water-tank circulating top washing system minimizes water usage during purification. This, combined with the shared use of top washing and pulping water, results in a 60% reduction in wastewater. []

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